2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.
Scientific Research Applications
2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers.
Biology: It can be used in biological studies to investigate its effects on cell proliferation, migration, and apoptosis.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as FGFR1. The compound binds to the active site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Another member of the oxazolo[5,4-d]pyrimidine family, known for its FGFR1 inhibition and antitumor activities.
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share structural similarities and have shown significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-4-2-3-5-8(7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKRLNLYLJZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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